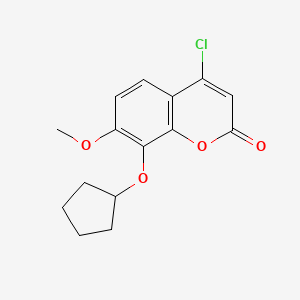
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlororesorcinol, cyclopentanol, and 7-methoxy-2H-chromen-2-one.
Formation of Intermediate: The first step involves the reaction of 4-chlororesorcinol with cyclopentanol under acidic conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as sulfuric acid, to form the chromenone core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted chromenone derivatives with various functional groups.
Oxidation: Quinones and other oxidized products.
Reduction: Dihydrochromenone derivatives.
科学的研究の応用
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a building block in material science.
作用機序
The mechanism of action of 4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
Modulate Signaling Pathways: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Bind to Receptors: It may bind to specific receptors, altering their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-chloro-8-methylquinolin-2(1H)-one: Similar in structure but lacks the cyclopentyloxy and methoxy groups.
4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-one: Contains a phenanthrene core instead of a chromenone core.
Uniqueness
These groups can enhance the compound’s solubility, stability, and biological activity compared to similar compounds .
特性
分子式 |
C15H15ClO4 |
|---|---|
分子量 |
294.73 g/mol |
IUPAC名 |
4-chloro-8-cyclopentyloxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H15ClO4/c1-18-12-7-6-10-11(16)8-13(17)20-14(10)15(12)19-9-4-2-3-5-9/h6-9H,2-5H2,1H3 |
InChIキー |
NRXVFWNGJTYGGS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)Cl)OC3CCCC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














